[2,2'-Bipyrimidine]-5,5'-dicarbonitrile
Description
[2,2'-Bipyrimidine]-5,5'-dicarbonitrile is a nitrogen-rich heterocyclic compound featuring two pyrimidine rings connected at their 2- and 2'-positions, with cyano (-CN) groups at the 5- and 5'-positions. This structure confers strong electron-withdrawing properties and coordination versatility, making it a candidate for applications in catalysis, organic electronics, and metal-organic frameworks (MOFs).
Properties
Molecular Formula |
C10H4N6 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(5-cyanopyrimidin-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H4N6/c11-1-7-3-13-9(14-4-7)10-15-5-8(2-12)6-16-10/h3-6H |
InChI Key |
YGLWHONNDWBSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NC=C(C=N2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [2,2'-Bipyrimidine]-5,5'-dicarbonitrile commonly follows a pathway starting from 5,5'-dimethyl-2,2'-bipyrimidine or related bipyridine derivatives. The key steps involve:
- Oxidation of methyl groups to carboxylic acid groups.
- Conversion of carboxylic acids to nitriles via cyanation or dehydration of amides.
- Alternative direct cyanation of halogenated precursors.
Oxidation of 5,5'-Dimethyl-2,2'-bipyrimidine to Dicarboxylic Acid
A widely used method involves the oxidation of 5,5'-dimethyl-2,2'-bipyrimidine using potassium permanganate (KMnO4) in aqueous acidic media. This step converts methyl groups into carboxylic acid groups, yielding 2,2'-bipyrimidine-5,5'-dicarboxylic acid.
- Reagents: KMnO4, nitric acid, water.
- Temperature: 80°C.
- Reaction time: Approximately 6 hours.
- Procedure: KMnO4 is added in portions to maintain oxidation without overreaction. After completion, the mixture is cooled, filtered to remove insolubles, acidified to pH 1 with HCl to precipitate the dicarboxylic acid, followed by filtration, washing, and drying.
Yields : High yields reported in related bipyridine systems (up to 90%).
Conversion of Dicarboxylic Acid to Dicarbonitrile
The dicarboxylic acid intermediate can be converted to the dicarbonitrile via several routes:
- Amidation followed by dehydration : The acid is first esterified and then converted to the amide using ammonia in ethanol/ethylene glycol. The amide is subsequently dehydrated to the nitrile.
- Direct cyanation : Cyanation of halogenated bipyrimidine precursors (e.g., 5,5'-dibromo-2,2'-bipyrimidine) using less toxic cyanide sources or catalytic methods.
The amidation and dehydration route is preferred due to milder conditions and better selectivity.
Alternative Synthetic Routes
- Cyanation of halogenated precursors : Halogenated bipyrimidines can be treated with metal cyanides or other cyanating agents under controlled conditions to introduce nitrile groups directly at the 5,5' positions.
- Use of safer cyanating agents : Research emphasizes reducing toxicity by using less hazardous cyanide sources or catalytic cyanation protocols.
Detailed Research Findings and Data
Notes on Reaction Optimization
- Temperature control during oxidation is critical to avoid over-oxidation or degradation.
- Acidification after oxidation is essential for effective crystallization of dicarboxylic acid.
- Use of safer cyanation methods is a current research focus to minimize environmental and health hazards.
- Purification steps typically involve filtration, washing with deionized water, and vacuum drying to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The nitrile groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the bipyrimidine core.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted bipyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In coordination chemistry, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile serves as a bridging ligand, forming complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them valuable in the study of coordination compounds .
Biology and Medicine:
Industry: In the industrial sector, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is investigated for its role in the development of redox flow batteries. Its stability and redox properties make it a promising candidate for energy storage solutions .
Mechanism of Action
The mechanism of action of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrimidine rings act as donor sites, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
[2,2'-Bipyridine]-5,5'-dicarbonitrile (dcbpy)
Structural and Functional Similarities :
- Both compounds share a bipyridyl-like backbone with electron-withdrawing cyano substituents, enhancing their ability to coordinate transition metals (e.g., Ru, Mn) .
- Catalytic Performance: In covalent triazine frameworks (CTFs), [2,2'-bipyridine]-5,5'-dicarbonitrile serves as a ligand for Ru(II) centers, enabling photocatalytic CO₂ reduction to formic acid with 98.5% selectivity and 6270 μmol·gcat⁻¹ activity. This outperforms homogeneous Ru complexes using the same ligand, which deactivate rapidly .
Pyrimidine-Based Dicarbonitriles in MOFs
Coordination Geometry :
- In Mn(II) complexes, 2,2'-bipyrimidine ligands create distorted octahedral geometries with N-Mn-N angles of ~70–72°, influenced by ligand rigidity and Cl⁻ counterions .
- Cyano substituents in [2,2'-bipyrimidine]-5,5'-dicarbonitrile may introduce steric hindrance or electronic effects, modifying metal-ligand bonding and catalytic sites.
Organic Semiconductors with Dicarbonitrile Substituents
Optoelectronic Properties :
- Pyridine- and thiophene-based dicarbonitriles (e.g., 3,3’-dimethyl-[2,2’-bithiophene]-5,5’-dicarbonitrile) exhibit optical band gaps of 2.74–2.8 eV, suitable for electron-transport layers .
- Bipyrimidine dicarbonitriles could achieve narrower band gaps due to extended π-conjugation and nitrogen-rich cores, improving charge mobility in organic electronics.
Comparison Table: Key Properties of Dicarbonitrile Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
